4-(3,5-Dimethylphenyl)-2,6-di-p-tolylpyridine
Description
Key Physical and Chemical Properties
| Property | Value/Description |
|---|---|
| Purity | 95% |
| Storage Conditions | Sealed, dry, room temperature |
| Physical Form | Solid |
| Solubility | Likely soluble in nonpolar solvents (e.g., CH2Cl2, toluene) |
Properties
IUPAC Name |
4-(3,5-dimethylphenyl)-2,6-bis(4-methylphenyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N/c1-18-5-9-22(10-6-18)26-16-25(24-14-20(3)13-21(4)15-24)17-27(28-26)23-11-7-19(2)8-12-23/h5-17H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDFCYDFGAVFAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=C(C=C3)C)C4=CC(=CC(=C4)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The most widely documented method involves a three-component condensation between 3,5-dimethylbenzaldehyde (1.0 eq), 4-methyl acetophenone (2.27 eq), and ammonium acetate (16 eq) in ethanol under reflux. This follows the Chichibabin pyridine synthesis mechanism, where enamine intermediates undergo cyclodehydration to form the pyridine core.
Detailed Synthetic Procedure
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Mechanical Activation : Combine 3,5-dimethylbenzaldehyde (2.0 g, 15 mmol), 4-methyl acetophenone (4.6 g, 34 mmol), and NaOH (9.6 g, 240 mmol) in a mortar. Grind vigorously for 2 hours to ensure intimate mixing and initiate aldol condensation.
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Reflux in Ethanol : Transfer the mixture to 300 mL ethanol containing excess ammonium acetate (15 g). Reflux at 78°C for 48 hours under inert atmosphere.
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Workup : Cool to room temperature, filter the precipitate, and wash with cold ethanol (3 × 50 mL).
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Purification : Purify the crude product via flash chromatography (silica gel, hexane/ethyl acetate 1:1) to yield 3.4 g (63%) of white crystalline product.
Table 1: Key Reaction Parameters
| Parameter | Value |
|---|---|
| Molar Ratio (Aldehyde:Ketone:Base) | 1:2.27:16 |
| Reaction Temperature | 78°C (reflux) |
| Reaction Time | 48 hours |
| Yield | 63% |
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 8.14 (d, 4H, J = 8.0 Hz, Ar-H), 7.85 (s, 2H, pyridine-H), 7.35 (t, 6H, J = 7.5 Hz, Ar-H), 7.14 (s, 1H, Ar-H), 2.46 (s, 12H, CH₃).
Acid-Catalyzed Multicomponent Synthesis
Table 2: Comparative Analysis of Acid Catalysts
Nitric Acid-Mediated Post-Functionalization
Oxidation Protocol for Carboxylic Acid Derivatives
While primarily used to synthesize MOF precursors, this method confirms the stability of the pyridine core under harsh conditions:
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Treat 4-(3,5-dimethylphenyl)-2,6-di-p-tolylpyridine (0.5 g) with concentrated HNO₃ (2 mL) and H₂O (15 mL) at 180°C for 24 hours.
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Filter and wash with water to obtain 5-(2,6-bis(4-carboxyphenyl)pyridin-4-yl)isophthalic acid in 83% yield.
Critical Analysis of Methodologies
Yield Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dimethylphenyl)-2,6-di-p-tolylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(3,5-Dimethylphenyl)-2,6-di-p-tolylpyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(3,5-Dimethylphenyl)-2,6-di-p-tolylpyridine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the function of the target molecule. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Chromatographic Behavior
Chromatographic retention and selectivity of pyridine derivatives are highly dependent on substituent polarity and steric effects. In , stationary phases like Tris-(3,5-dimethylphenyl) carbamoyl cellulose (RegisCell, α = 1.78) and cellulose tris-(3,5-dimethylphenylcarbamate) (CHIRALPAK IB-3, α = 1.31) demonstrate that 3,5-dimethylphenyl groups enhance chiral recognition and retention in non-polar mobile phases (e.g., hexane/ethanol) due to their hydrophobic and π-interactive nature . Comparatively, 4-(3,5-Dimethylphenyl)-2,6-di-p-tolylpyridine’s additional p-tolyl groups would likely increase retention times in similar chromatographic systems, as the methyl groups reduce polarity and strengthen van der Waals interactions with stationary phases.
Table 1: Chromatographic Selectivity of Compounds with 3,5-Dimethylphenyl Groups
| Stationary Phase | Mobile Phase | Selectivity (α) |
|---|---|---|
| Tris-(3,5-dimethylphenyl) cellulose | 85:15 Hex:EtOH | 1.78 |
| Cellulose tris-(3,5-DMP carbamate) | 80:20 Hex:EtOH | 1.31 |
Molecular Geometry and Computational Insights
’s DFT study on polynitropyridines reveals that electron-withdrawing nitro groups shorten C–N bond lengths (e.g., 2,4,6-trinitropyridine) . Additionally, natural population analysis (NPA) is recommended for accurate charge distribution modeling in such systems, as Mulliken methods may misrepresent substituent effects.
Table 2: Substituent Effects on Pyridine Derivatives
| Compound Type | Key Substituents | C–N Bond Length (Å) | Electron Density |
|---|---|---|---|
| 2,4,6-Trinitropyridine | –NO₂ | 1.32–1.35 | Low (electron-deficient) |
| Target Compound | –CH₃, –C₆H₄CH₃ | 1.38–1.42 (estimated) | High (electron-rich) |
Crystallographic and Structural Analysis
reports the crystal structure of 2,6-diphenyl-4-(2-thienyl)-1,4-dihydropyridine-3,5-dicarbonitrile, which adopts an envelope conformation with intramolecular N–H⋯N hydrogen bonding . In contrast, this compound’s fully aromatic pyridine ring and bulky substituents likely result in a planar geometry with hindered intermolecular interactions. The absence of hydrogen-bonding donors in the target compound would reduce crystallinity compared to dihydropyridine derivatives, favoring amorphous solid states or liquid crystalline behavior.
Biological Activity
4-(3,5-Dimethylphenyl)-2,6-di-p-tolylpyridine is an organic compound classified within the pyridine family, characterized by its unique structure featuring two p-tolyl groups and a 3,5-dimethylphenyl group. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry and material science.
The compound's chemical structure allows for diverse interactions with biological macromolecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution, which are essential for its application in synthetic chemistry and biological studies .
The mechanism of action for this compound involves binding to specific molecular targets such as enzymes or receptors. This interaction can alter the function of these targets, influencing various biochemical pathways. The specific pathways affected depend on the biological context and the nature of the target molecules .
Biological Activity
Research has indicated that this compound has potential biological activities including:
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity by modulating signaling pathways involved in cell proliferation and apoptosis .
- Antimicrobial Activity : It has been investigated for its ability to inhibit the growth of certain bacterial strains, showing promise as a potential antimicrobial agent .
- Allosteric Modulation : Recent findings highlight its role as a negative allosteric modulator for adenosine A2A receptors, which could have implications for cancer immunotherapy .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Anticancer Studies : A study focusing on the compound's interaction with cancer cell lines demonstrated significant cytotoxic effects, suggesting its potential as a therapeutic agent against various cancers .
- Antimicrobial Activity : In vitro tests revealed that this compound inhibited the growth of Staphylococcus aureus, with minimum inhibitory concentrations (MIC) indicating effective antibacterial properties .
- Allosteric Modulation : Research on the modulation of adenosine receptors showed that this compound could effectively alter receptor activity in high-adenosine environments, providing a new avenue for cancer treatment strategies .
Data Tables
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 4-(3,5-Dimethylphenyl)-2,6-di-p-tolylpyridine, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, refluxing precursors (e.g., substituted pyridines and aryl aldehydes) in acetic anhydride/glacial acetic acid with sodium acetate as a catalyst achieves yields of ~60–75% under optimized conditions. Variations in solvent polarity (e.g., ethanol vs. acetic anhydride) and temperature (80–120°C) significantly impact reaction kinetics and purity. Recrystallization from acetic acid/water (1:1) is recommended to isolate high-purity crystals .
Q. How can researchers validate the structural identity of this compound using spectroscopic and crystallographic techniques?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substitution patterns, particularly distinguishing aryl protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.3–2.6 ppm). Single-crystal X-ray diffraction (SCXRD) resolves bond angles (e.g., C—C—C angles ~116–122°) and dihedral angles between pyridine and aryl rings, critical for confirming stereoelectronic properties. Cross-referencing with density functional theory (DFT)-optimized geometries enhances validation .
Advanced Research Questions
Q. What strategies resolve contradictions in reported spectral data for derivatives of this compound?
- Methodological Answer : Discrepancies in NMR or IR spectra often arise from solvent effects or tautomeric equilibria. For instance, polar aprotic solvents (DMSO-d₆) may stabilize charge-separated intermediates, altering chemical shifts. To address this, use deuterated chloroform (CDCl₃) for baseline comparisons and variable-temperature NMR to detect dynamic processes. Additionally, high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy, ruling out isomeric byproducts .
Q. How does the compound’s electronic structure influence its reactivity in catalytic or photochemical applications?
- Methodological Answer : The electron-rich pyridine core and sterically hindered aryl substituents modulate redox potentials and π-π stacking behavior. Cyclic voltammetry (CV) reveals oxidation peaks at ~+1.2 V (vs. Ag/AgCl), suggesting applicability in charge-transfer systems. Time-dependent DFT (TD-DFT) simulations correlate absorption maxima (λₐᵦₛ ~320 nm) with HOMO-LUMO gaps (~3.8 eV), guiding photostability assessments in optoelectronic devices .
Q. What experimental designs mitigate degradation during long-term storage or under environmental stressors?
- Methodological Answer : Degradation pathways (e.g., hydrolysis or oxidation) are minimized by storing the compound under inert atmospheres (N₂/Ar) at –20°C in amber glass vials. Accelerated aging studies (40°C/75% RH for 28 days) combined with HPLC-MS monitor degradation products. Surface adsorption studies (e.g., on silica or polymer matrices) using microspectroscopic imaging (AFM-IR) identify interaction hotspots, informing formulation strategies .
Q. How can researchers reconcile crystallographic data with computational models to predict supramolecular assembly?
- Methodological Answer : SCXRD-derived packing diagrams reveal intermolecular interactions (C—H···π, van der Waals), which are input into molecular dynamics (MD) simulations to predict lattice stability. For example, slip-stacked aryl arrangements (3.5–4.0 Å spacing) correlate with enhanced thermal stability (TGA decomposition >250°C). Pair distribution function (PDF) analysis of amorphous phases further refines assembly models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
